5,5-Dimethyl-2-thioxooxazolidin-4-one
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Overview
Description
5,5-Dimethyl-2-thioxooxazolidin-4-one is a heterocyclic compound with the molecular formula C5H7NO2S. It is known for its unique structure, which includes a thioxo group attached to an oxazolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-thioxooxazolidin-4-one typically involves the reaction of 2-aminoisobutyric acid with carbon disulfide and an alkylating agent. The reaction proceeds under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the thioxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxazolidinones.
Scientific Research Applications
5,5-Dimethyl-2-thioxooxazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-thioxooxazolidin-4-one involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-thioxoimidazolidin-4-one: Similar structure but with an imidazolidinone ring.
5,5-Diphenyl-2-thioxoimidazolidin-4-one: Contains phenyl groups instead of methyl groups.
Uniqueness
5,5-Dimethyl-2-thioxooxazolidin-4-one is unique due to its specific ring structure and the presence of the thioxo group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
6453-39-0 |
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Molecular Formula |
C5H7NO2S |
Molecular Weight |
145.18 g/mol |
IUPAC Name |
5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C5H7NO2S/c1-5(2)3(7)6-4(9)8-5/h1-2H3,(H,6,7,9) |
InChI Key |
FEFRAGFFEMKLJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=S)O1)C |
Origin of Product |
United States |
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